![molecular formula C11H8N2O2 B13820600 3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione is a nitrogen-containing heterocyclic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions . The reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization have been employed in the synthesis of related quinoxaline derivatives .
Industrial Production Methods: the general principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis of quinoxaline derivatives .
化学反応の分析
Types of Reactions: 3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives.
科学的研究の応用
3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione involves its interaction with various molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK . Additionally, it can inhibit the activity of certain enzymes, leading to its antimicrobial effects .
類似化合物との比較
Quinoxalinedione: A closely related compound with similar pharmacological properties.
Cyclobuta[b]quinoxaline-1,2-dione,3,8-dihydro-3,8-dimethyl-: Another derivative with a slightly different substitution pattern.
Quinazoline-2,4-dione: A structurally related compound with distinct biological activities.
Uniqueness: 3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
5-methylcyclobuta[b]quinoxaline-1,2-diol |
InChI |
InChI=1S/C11H8N2O2/c1-5-2-3-6-7(4-5)13-9-8(12-6)10(14)11(9)15/h2-4,14-15H,1H3 |
InChIキー |
ZOTPKQVWKWKXOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3C(=C(C3=N2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)
![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
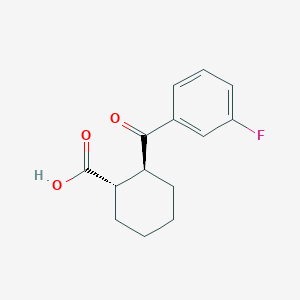

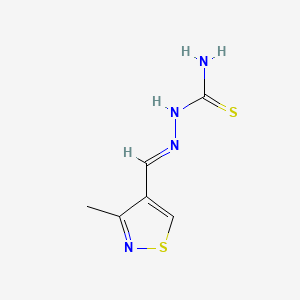
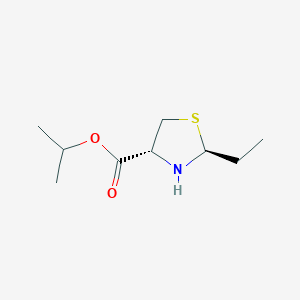
![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
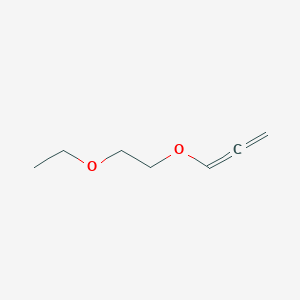
![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
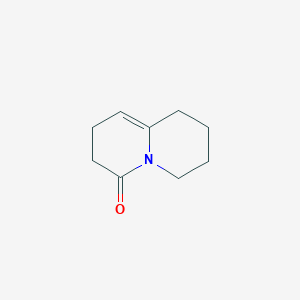
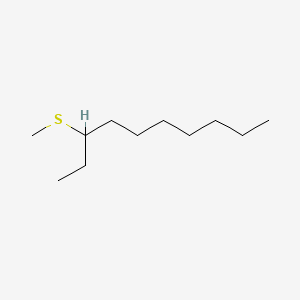
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)
